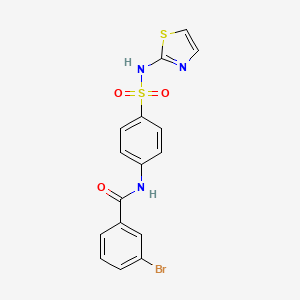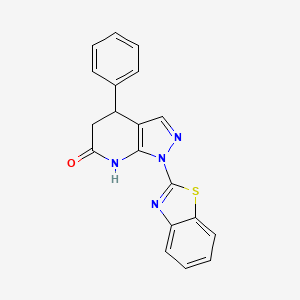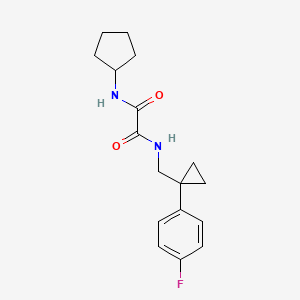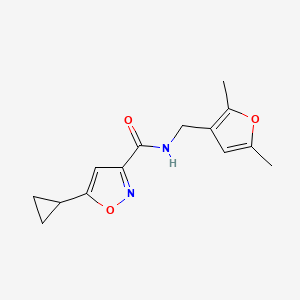
3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves the binding of the compound to the catalytic domain of PARP-1, thereby preventing the enzyme from carrying out its normal function. This leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its role in cancer treatment, this compound has been shown to have a variety of other biochemical and physiological effects. These include the modulation of inflammatory responses, the regulation of autophagy, and the inhibition of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide in lab experiments is its specificity for PARP-1. This allows researchers to selectively target this enzyme without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide. These include the development of more potent analogs of the compound, the investigation of its potential applications in other disease states, and the exploration of its mechanism of action in greater detail. Additionally, there is ongoing research into the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Synthesemethoden
The synthesis of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 4-(N-(thiazol-2-yl)sulfamoyl)aniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has been used extensively in scientific research due to its ability to inhibit the activity of a specific enzyme known as PARP-1. This enzyme plays a critical role in DNA repair, and its inhibition has been shown to have a variety of therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
3-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKKCCUUKMXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)
![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B2582371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2582374.png)



![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582386.png)
